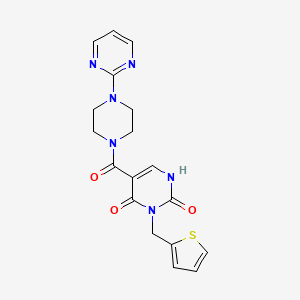![molecular formula C20H24N6O2S B2538925 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-87-3](/img/structure/B2538925.png)
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique chemical structure It's a member of the pyrazolopyrimidine family, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves multi-step organic synthesis. Key steps include the formation of the pyrazolopyrimidine core, attachment of the pyrrolidine ring, and subsequent modifications to introduce the methoxy and methylthio groups.
Typical reaction conditions involve:
Solvent choice (e.g., dichloromethane, ethanol)
Catalysts (e.g., palladium on carbon for hydrogenation steps)
Controlled temperatures (ranging from -78°C for organolithium reactions to reflux conditions for condensation reactions)
Industrial Production Methods:
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions:
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Converting methylthio groups to sulfoxides or sulfones.
Reduction: : Hydrogenation of the pyrazolo ring.
Substitution: : Nucleophilic substitution at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Organolithium reagents, halides.
Major Products:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Dihydropyrazolo derivatives.
Substitution: : Various substituted benzamides and pyrazolopyrimidines.
Scientific Research Applications
3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is utilized in multiple scientific domains:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigated for its potential as a kinase inhibitor.
Medicine: : Explored for anticancer, antiviral, and anti-inflammatory properties.
Industry: : Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Specific kinase enzymes or receptor proteins.
Pathways: : Inhibition of signaling pathways critical for cell proliferation and survival. This interference can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Pyrazolopyrimidine analogs: : Share a similar core structure but differ in substituents.
Benzamide derivatives: : Vary in their substitution patterns on the benzamide ring.
Methoxy-substituted compounds: : Known for their role in enhancing bioavailability.
Uniqueness:
The unique combination of the methoxy group, methylthio group, and the pyrazolo[3,4-d]pyrimidin-1-yl structure sets 3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide apart, offering distinct pharmacokinetic and pharmacodynamic profiles.
That should do the trick. It's a fascinating compound! What's your interest in this molecule?
Properties
IUPAC Name |
3-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-28-15-7-5-6-14(12-15)19(27)21-8-11-26-18-16(13-22-26)17(23-20(24-18)29-2)25-9-3-4-10-25/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUZJXVXGTZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
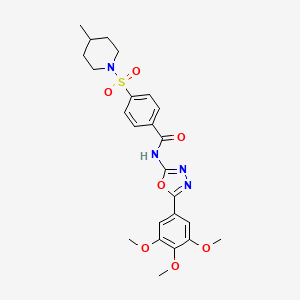
![N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2538843.png)
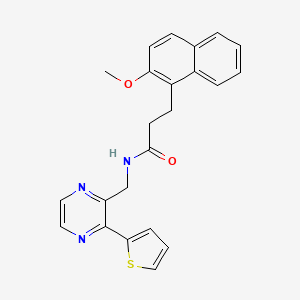

![10-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2538849.png)

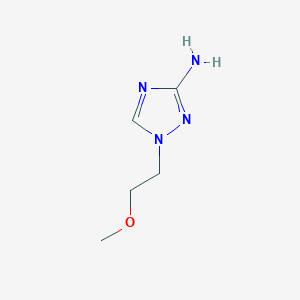
![(2Z)-3-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2538856.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)
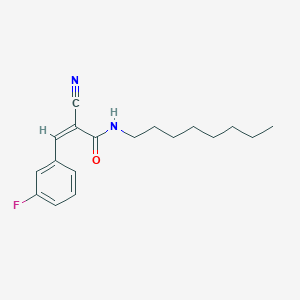
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2538862.png)
